molecular formula C11H7FN2O2 B1438140 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid CAS No. 933988-24-0

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1438140
CAS No.: 933988-24-0
M. Wt: 218.18 g/mol
InChI Key: DYPNEVXAPRDVCM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring The presence of a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl cyanoacetate.

    Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with formamide under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe molecule in biological studies to investigate enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby modulating biochemical processes.

    Receptor Binding: The compound may bind to cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: In some cases, it may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-5-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and interactions.

    2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

Uniqueness

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-(3-fluorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPNEVXAPRDVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662743
Record name 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933988-24-0
Record name 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (45 g, 0.19 ml) in a 1:1 mixture of tetrahydrofuran and ethanol (120 mL) was added Li(OH).H2O (12.2 g, 0.29 mol) dissolved in water (120 mL) and the reaction mixture was stirred at room temperature overnight. The reaction was concentrated under reduced pressure, dissolved in water (500 mL), acidified with 1N aqueous HCl and filtered. The residue was washed with water (100 mL×3) and dried to give 37 g (yield 89.5%) of 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid. 1H NMR (DMSO-d6) 7.49 (m, 1H) 7.67 (m, 1H) 8.18 (m, 1H) 8.34 (m, 1H) 9.34 (s, 2H). LRMS (ES+) M+H 219.
Quantity
0.19 mL
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reactant
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0 (± 1) mol
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reactant
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120 mL
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Li(OH)
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120 mL
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12.2 g
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(3-fluoro-phenyl)-pyrimidine-5-carboxylic acid methyl ester (1.76 g, 7.58 mmol) in anhydrous MeOH (35 mL) is added LiOH (0.38 g, 15.9 mmol) and the reaction mixture is stirred at rt overnight. The mixture is concentrated in vacuo and the residue is partitioned between EtOAc and 3 N aqueous HCl (7.6 mL). The mixture is extracted with EtOAc and the organic layer is washed with brine, dried (MgSO4), filtered and concentrated in vacuo to afford 2-(3-fluoro-phenyl)-pyrimidine-5-carboxylic acid (1.62 g, 98%) as a solid. MS: 219 (M+H).
Quantity
1.76 g
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reactant
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0.38 g
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35 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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